(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 851303-84-9
VCID: VC21459709
InChI: InChI=1S/C22H16BrNO2S2/c23-17-8-6-16(7-9-17)19-11-10-18(26-19)14-20-21(25)24(22(27)28-20)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2/b20-14+
SMILES: C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S
Molecular Formula: C22H16BrNO2S2
Molecular Weight: 470.4g/mol

(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one

CAS No.: 851303-84-9

Cat. No.: VC21459709

Molecular Formula: C22H16BrNO2S2

Molecular Weight: 470.4g/mol

* For research use only. Not for human or veterinary use.

(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one - 851303-84-9

Specification

CAS No. 851303-84-9
Molecular Formula C22H16BrNO2S2
Molecular Weight 470.4g/mol
IUPAC Name (5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H16BrNO2S2/c23-17-8-6-16(7-9-17)19-11-10-18(26-19)14-20-21(25)24(22(27)28-20)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2/b20-14+
Standard InChI Key PMJBNXQEVMGXEX-XSFVSMFZSA-N
Isomeric SMILES C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S
SMILES C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S
Canonical SMILES C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S

Introduction

The compound (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a heterocyclic scaffold widely studied for its pharmacological potential. This molecule incorporates a thiazolidinone core, functionalized with a phenethyl group at position 3 and a bromophenyl-substituted furan moiety at position 5. The presence of these substituents enhances its physicochemical and biological properties, making it a promising candidate in medicinal chemistry.

IUPAC Name

(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one.

Molecular Formula

C20H14BrNO2S2.

Key Functional Groups

  • Thioxothiazolidinone Core: Contributes to biological activity through hydrogen bonding and interaction with enzymes or receptors.

  • Bromophenyl Group: Enhances lipophilicity and electron-withdrawing effects.

  • Furan Ring: Provides aromaticity and additional binding potential.

Biological Activities of Thiazolidinone Derivatives

Thiazolidinones, including derivatives like this compound, are known for diverse biological activities:

ActivityMechanism/Target
AnticancerInhibition of cell proliferation by targeting DNA or proteins involved in mitosis.
AntimicrobialDisruption of bacterial cell walls or inhibition of key microbial enzymes.
Anti-inflammatoryModulation of inflammatory mediators such as COX or LOX enzymes.
AntioxidantScavenging free radicals and reducing oxidative stress in cells.

Studies on related compounds have shown that substituents at positions 3 and 5 significantly influence activity profiles, suggesting that the phenethyl and bromophenyl-furan groups in this molecule could enhance its bioactivity .

Synthesis Pathway

The synthesis of (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves:

  • Formation of the Thiazolidinone Core:

    • Reaction between thiourea and α-halo carbonyl compounds under reflux conditions.

  • Introduction of Substituents:

    • Alkylation at position 3 with phenethyl bromide.

    • Knoevenagel condensation at position 5 using 5-(4-bromophenyl)furan-2-carbaldehyde.

General Reaction Scheme

Thiazolidine Derivative+Aromatic AldehydeBaseTarget Compound\text{Thiazolidine Derivative} + \text{Aromatic Aldehyde} \xrightarrow{\text{Base}} \text{Target Compound}

Anticancer Activity

Thiazolidinones have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis or cell cycle arrest . The bromophenyl-furan substituent may enhance binding to oncogenic targets.

Antimicrobial Activity

The compound's structure suggests potential as an antimicrobial agent due to the electron-withdrawing bromine atom, which may disrupt microbial enzyme activity .

Spectroscopy

  • NMR (Proton and Carbon):

    • Signals corresponding to aromatic protons from the phenyl and furan rings.

    • Downfield shifts for protons near electron-withdrawing bromine.

  • Mass Spectrometry:

    • Molecular ion peak confirming m/z=C20H14BrNO2S2\text{m/z} = \text{C}_{20}\text{H}_{14}\text{BrNO}_2\text{S}_2.

  • IR Spectroscopy:

    • Peaks for C=O (carbonyl group), C=S (thioxo group), and aromatic C-H bonds.

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